Covalent Irreversible Binding to EZH2-Cys668 vs. Reversible SAM-Competitive Inhibitors
GNA002 covalently and irreversibly binds to Cys668 within the EZH2-SET domain, a cysteine residue not targeted by reversible SAM-competitive inhibitors such as GSK126 or EPZ005687 [1]. This covalent modification is verified by mass spectrometry and confirmed through cysteine-to-alanine mutagenesis (C668A), which abolishes GNA002 binding and degradation activity [1]. In contrast, GSK126 binds reversibly to the SAM pocket without covalent modification [2]. The covalent nature of GNA002 results in sustained target engagement and EZH2 degradation that persists after compound removal, whereas GSK126's inhibitory effects are reversed upon washout [1].
| Evidence Dimension | Binding mechanism to EZH2 |
|---|---|
| Target Compound Data | Covalent binding to Cys668; degradation EC50 ~0.5–1 μM |
| Comparator Or Baseline | GSK126: Reversible SAM-competitive binding; no degradation |
| Quantified Difference | Covalent irreversible vs. reversible non-covalent binding |
| Conditions | Recombinant EZH2 protein; site-directed mutagenesis (C668A); washout experiments in Cal-27 cells |
Why This Matters
GNA002 is the tool of choice for experiments requiring EZH2 protein elimination rather than mere catalytic inhibition, enabling study of EZH2 scaffolding functions and resistance mechanisms.
- [1] Wang X, Cao W, Zhang J, et al. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination. EMBO J. 2017;36(9):1243-1260. View Source
- [2] McCabe MT, Ott HM, Ganji G, et al. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature. 2012;492(7427):108-112. View Source
